3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine
Description
3-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine is a bis-pyrazole derivative featuring a methyl group at position 3 of the first pyrazole ring, a propyl chain at position 1, and an amine group at position 4 connected via a methylene bridge to a second 1-methylpyrazole moiety.
Properties
Molecular Formula |
C12H19N5 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
3-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine |
InChI |
InChI=1S/C12H19N5/c1-4-5-17-9-12(10(2)15-17)13-6-11-7-14-16(3)8-11/h7-9,13H,4-6H2,1-3H3 |
InChI Key |
OLRIYKFXOLBHNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)NCC2=CN(N=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine typically involves the reaction of appropriate pyrazole derivatives with alkylating agents under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazole with 1-bromo-3-propylamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated pyrazole derivatives with nucleophiles in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce corresponding amines. Substitution reactions can lead to various substituted pyrazole derivatives .
Scientific Research Applications
3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
A comparative analysis of structurally related compounds highlights key distinctions in core heterocycles, substituents, and physicochemical properties:
*Calculated based on formula C12H18N4.
Key Observations:
Core Heterocycles: The target compound’s bis-pyrazole system contrasts with pyrimidine () and pyrrole () cores.
Substituent Effects :
Biological Activity
3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H19N5 |
| Molecular Weight | 233.31 g/mol |
| IUPAC Name | 1-methyl-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]pyrazol-4-amine |
| InChI Key | UJTOZMUKCHMBQA-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves a Mannich-type reaction, where 1-methyl-3-propyl-1H-pyrazole reacts with formaldehyde and 3-methyl-1H-pyrazole-4-amine under acidic conditions. This method allows for the formation of the desired product with high yield and purity through subsequent purification steps like recrystallization or chromatography .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have shown IC50 values ranging from 3.79 µM to 42.30 µM against MCF7, SF-268, and NCI-H460 cell lines .
The mechanism of action involves the compound's ability to interact with specific molecular targets, such as enzymes and receptors associated with inflammatory pathways. It is believed to inhibit certain enzymes involved in these pathways, thereby exerting anti-inflammatory effects .
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in preclinical settings:
- Study on MCF7 Cell Line : A derivative showed an IC50 value of 3.79 µM, indicating potent anticancer activity.
- Study on HepG2 and HeLa Cells : Another compound demonstrated significant growth inhibition with a mean growth percentage of 54.25% against HepG2 cells .
- Inflammation Models : In vivo studies indicated that pyrazole derivatives could inhibit LPS-induced TNFα release in mice, suggesting potential applications in treating inflammatory diseases .
Comparative Analysis
A comparative analysis with similar compounds reveals the unique structural features that contribute to its biological activity:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| 3-methyl-N-[(1-methyl-pyrazol-4-yl)methyl]-1-propyl-pyrazol-4-amine | 3.79 | Anticancer |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | 3.25 | Anticancer |
| Ethyl derivatives | 26 | Antitumor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
